2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride
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Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves the reaction of certain amines with carboxylic anhydrides or acid chlorides . For example, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Unsubstituted isocytosine, a type of pyrimidine, exists in the form of an equilibrium mixture of the mentioned tautomeric form and 2-aminopyrimidin-4(1H)-one in a 1:1 ratio (pH 7) .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .
Mechanism of Action
Future Directions
The design of biologically active compounds based on pyrimidines has developed in several priority directions over the past 20 years, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that there is ongoing interest in the development of new pyrimidine-based compounds for various therapeutic applications.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-13(7-2-1-3-8-13)12-15-10-6-4-5-9(10)11(17)16-12;/h1-8,14H2,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTWEVGNKMXOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC3=C(CCC3)C(=O)N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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